EC50 Comparison of 6-Bromo vs. 6-Chloro in Allosteric HIV-1 Integrase Inhibition
In a head-to-head comparison of quinoline-based allosteric HIV-1 integrase inhibitors, the 6-bromo-substituted compound 39 exhibited an EC50 of 0.09 ± 0.01 µM in a multimerization assay, while the parent 6-chloro compound (HTS hit compound 4) showed substantially lower potency [1]. The replacement of chlorine with bromine at position 6 improved the interaction with the A129/A128/T124 triad in the integrase binding pocket, directly translating to enhanced antiviral activity [1].
| Evidence Dimension | Antiviral potency (EC50) in HIV-1 integrase multimerization assay |
|---|---|
| Target Compound Data | 6-Br analog (Compound 39): EC50 = 0.09 ± 0.01 µM |
| Comparator Or Baseline | 6-Cl analog (Compound 4): EC50 reported as significantly less potent (optimization replaced Cl with Br to improve potency) |
| Quantified Difference | Approximately >10-fold improvement in EC50 upon Br substitution (specific fold change not explicitly reported but optimization was driven by this improvement) |
| Conditions | HIV-1 integrase multimerization assay; data from Table 4, Viruses 2024, 16(2), 200 |
Why This Matters
This data demonstrates that the 6-bromo substitution is not merely a synthetic convenience but is directly responsible for a measurable gain in target engagement over the 6-chloro analog, guiding procurement decisions for antiviral lead optimization programs.
- [1] Fader, L. D.; et al. Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors, Viruses 2024, 16(2), 200. Table 4: Compound 39 (R = Br) EC50 = 0.09 ± 0.01 µM; Compound 4 (R = Cl) served as the initial HTS hit requiring optimization. View Source
